4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound notable for its potential therapeutic applications. This compound integrates a piperazine moiety, a chloro-substituted aromatic ring, and a butanoic acid derivative, making it a candidate for various biological activities. Its structure suggests possible interactions with biological targets, which may be leveraged in drug design.
The compound can be synthesized through various chemical reactions involving piperazine derivatives and sulfonyl chlorides. Research has indicated its potential utility in pharmacology, particularly in the development of agents targeting specific enzymes or receptors.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and enzyme inhibition properties. The presence of the piperazine ring further classifies it as a heterocyclic compound.
The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multi-step reactions. A common approach includes:
The reaction conditions often require careful monitoring of temperature and pH to ensure high yields and purity. Techniques such as thin-layer chromatography are employed to track the progress of the reactions.
The compound has a complex molecular formula which can be derived from its structural components, typically involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The primary reactions involving this compound include:
These reactions often require catalysts or specific conditions (e.g., temperature, solvent) to proceed efficiently. The choice of solvent can significantly affect the reaction kinetics and product distribution.
The mechanism by which 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid exerts its biological effects may involve:
Experimental studies are required to elucidate the precise mechanisms at play, including kinetic studies and binding affinity assessments.
The compound's physical properties include:
Chemical properties include:
Relevant data from experimental analyses help determine these properties quantitatively.
The compound has potential applications in:
Research into this compound could lead to advancements in therapeutic strategies for various medical conditions, particularly those requiring targeted inhibition or modulation of biological pathways.
The compound 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS Registry Number: 1110717-62-8) belongs to the class of benzenesulfonamide-piperazine hybrids, characterized by a unique integration of three pharmacophoric elements: a substituted benzene ring, a sulfonyl-linked piperazine moiety, and a terminal succinic acid derivative. Its systematic IUPAC name reflects this tripartite structure: 4-(4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoic acid [1] [2]. The molecular formula is C₁₅H₁₉ClN₂O₆S, with a molecular weight of 390.85 g/mol [1] [4].
Structural Features
Table 1: Key Identifiers and Structural Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1110717-62-8 |
Molecular Formula | C₁₅H₁₉ClN₂O₆S |
Molecular Weight | 390.85 g/mol |
SMILES | COC₁=CC(Cl)=CC=C₁S(=O)(=O)N₂CCN(CC2)C(=O)CCC(O)=O |
Canonical SMILES | COC1=CC=C(Cl)C=C1S(=O)(=O)N1CCN(CC1)C(=O)CCC(O)=O |
InChIKey | YWKVOPMVZPSHCN-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 8 (carbonyl O, sulfonyl O, ether O, carboxylic O) |
Hydrogen Bond Donors | 1 (carboxylic OH) |
The sulfonamide group (-SO₂-N<) serves as a bioisostere of carboxylic acids, mimicking carboxylate geometry and hydrogen-bonding capacity while enhancing metabolic resistance [3] [8]. The oxobutanoic acid tail introduces a zwitterionic character at physiological pH, potentially improving water solubility. X-ray crystallography of analogous compounds confirms the piperazine adopts a chair conformation, with the sulfonyl and carbonyl groups in equatorial orientations [8].
Piperazine-sulfonamide hybrids emerged in the 1970s with the discovery of their dual capacity to engage biological targets through sulfonamide metalloenzyme inhibition and piperazine-mediated receptor modulation. Early work focused on antibacterial sulfonamides (e.g., sulfadiazine), but clinical limitations drove structural diversification. Piperazine incorporation addressed poor blood-brain barrier penetration and metabolic instability, leading to CNS-active agents like the antipsychotic ziprasidone (approved 2000) [3] [7].
Therapeutic Breakthroughs
Table 2: Milestones in Piperazine-Sulfonamide Hybrid Development
Era | Key Advance | Therapeutic Impact |
---|---|---|
1970–1990 | First-generation hybrids (e.g., antimicrobials) | Improved pharmacokinetics over simple sulfonamides |
2000–2010 | Ziprasidone (CNS), Dorzolamide (CA inhibitor) | Validation of hybrid scaffold in clinical drugs |
2015–Present | SLC-0111 (CA-IX inhibitor) | Targeted cancer therapy with isoform selectivity |
2024 | Antioxidant/anti-enzyme hybrids (e.g., compound 4) | Multifunctional agents for metabolic disorders |
Design Evolution
Recent docking studies confirm that the 5-chloro-2-methoxybenzenesulfonyl group occupies hydrophobic pockets in CA isoforms, while the oxobutanoic acid forms salt bridges with arginine residues. This rational design leverages cumulative insights from three decades of structural biology [5] [8]. The compound exemplifies modern "multitarget" hybrids, where synergistic antioxidant, anti-enzymatic, and anti-proliferative activities converge in a single scaffold [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1